cis-Chlorogenic acid

Description

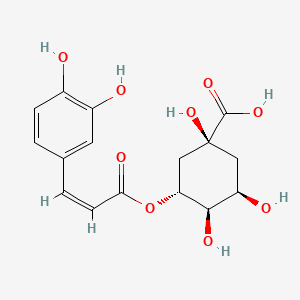

Structure

2D Structure

3D Structure

Properties

CAS No. |

15016-60-1 |

|---|---|

Molecular Formula |

C16H18O9 |

Molecular Weight |

354.31 g/mol |

IUPAC Name |

(1S,3R,4R,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14-,16+/m1/s1 |

InChI Key |

CWVRJTMFETXNAD-XYXZIBEBSA-N |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Other CAS No. |

327-97-9 |

Origin of Product |

United States |

Structure and Properties of Cis Chlorogenic Acid

IUPAC Name, Molecular Formula, and Molecular Weight

The formal chemical identity of cis-Chlorogenic acid is defined by its systematic name and molecular formula.

IUPAC Name : (1S,3R,4R,5R)-3-{[(2Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid.

Molecular Formula : C₁₆H₁₈O₉.

Molecular Weight : 354.31 g/mol .

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its unique stereochemistry. While extensive experimental data for the pure cis isomer is limited compared to the trans form, computational data and chromatographic behavior provide significant insights.

Notably, the geometric isomerism impacts the compound's polarity and, consequently, its behavior in chromatographic separations. In reverse-phase high-performance liquid chromatography (RP-HPLC), cis-5-acyl chlorogenic acids are more hydrophobic and elute later than their corresponding trans isomers. capes.gov.br Conversely, cis-3-acyl and cis-4-acyl chlorogenic acids are less hydrophobic and elute earlier than their trans counterparts. capes.gov.br

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 354.31 g/mol | PubChem |

| Molecular Formula | C₁₆H₁₈O₉ | PubChem |

| XLogP3 | -0.4 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 6 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 9 | PubChem (Computed) |

| Rotatable Bond Count | 5 | PubChem (Computed) |

| Topological Polar Surface Area | 165 Ų | PubChem (Computed) |

Occurrence and Natural Distribution of Cis Chlorogenic Acid

Presence in Higher Plants and Plant Organs

The occurrence of cis-chlorogenic acid, while less abundant than its trans-isomer, has been documented in a variety of higher plants. Its distribution is not uniform and varies considerably between different plant species and even within the organs of a single plant.

Distribution Across Diverse Plant Species (e.g., Coffea, Nicotiana tabacum, Prunus species)

Naturally, plants predominantly synthesize the trans-isomers of chlorogenic acids. nih.gov However, the presence of cis-isomers has been confirmed in several plant species, often at lower concentrations.

Coffea species: Coffee plants are one of the most well-known sources of chlorogenic acids. While 5-O-caffeoylquinic acid (5-CQA), a trans-isomer, is the most abundant CGA in green coffee beans, cis-isomers are also present. nih.gov Studies on Coffea arabica and Coffea canephora have detected various monocaffeoylquinic and dicaffeoylquinic acid isomers in the fruits, pericarps, and seeds. nih.gov The content of these isomers, including the cis-forms, fluctuates throughout the development of the coffee fruit. nih.govresearchgate.net For instance, in germinating Coffea arabica beans, the levels of major CGA isomers, which would include any present cis-isomers, were observed to increase and then decrease over a 20-day period. ejfa.meresearchgate.net

Nicotiana tabacum (Tobacco): Research on tobacco has provided significant insights into the occurrence of this compound. Analyses of Nicotiana tabacum tissues have identified both trans- and cis-isomers of caffeoylquinic acids. nih.govd-nb.info Specifically, cis-5-caffeoylquinic acid (cis-5-CQA) has been detected in both tobacco leaf tissue and cultured cells. nih.govd-nb.info This suggests that the machinery for the formation or accumulation of cis-isomers exists within this species.

Prunus species: Fruits of the Prunus genus, such as plums, are also known to contain this compound. nih.gov Studies have identified neochlorogenic acid (3-CQA) and cryptochlorogenic acid (4-CQA), which can exist in cis- and trans-forms, in prunes (Prunus domestica). nih.gov Furthermore, research on Prunus spinosa fruits has identified the cis-isomer of 3-O-caffeoylquinic acid. researchgate.net The accumulation of these isomers can vary between different cultivars and throughout fruit development. researchgate.net

Occurrence of this compound in Selected Plant Species

| Plant Species | Common Name | Plant Part(s) Where Found | Reference |

|---|---|---|---|

| Coffea arabica | Arabica Coffee | Fruits, Seeds (Beans), Leaves | nih.govejfa.meresearchgate.net |

| Nicotiana tabacum | Tobacco | Leaves, Cultured Cells | nih.govd-nb.info |

| Prunus domestica | Plum, Prune | Fruits | nih.govnih.gov |

| Prunus spinosa | Blackthorn, Sloe | Fruits | researchgate.net |

Localization within Plant Tissues and Subcellular Compartments

The distribution of this compound is not only species-dependent but also varies at the tissue and cellular level. In Nicotiana tabacum, a comparative analysis of leaf tissue and undifferentiated cell suspension cultures revealed differences in the profiles of chlorogenic acid isomers. nih.govd-nb.inforesearchgate.net Both systems were found to contain cis-5-CQA, but the relative intensities differed, suggesting distinct biochemical environments. nih.govd-nb.info

While the presence of this compound has been confirmed in whole tissues like leaves and fruits, detailed information on its specific subcellular localization is limited in the available research. Generally, phenolic compounds like chlorogenic acids are known to accumulate in the vacuole of plant cells. This sequestration prevents potential interference with metabolic processes in the cytoplasm. However, specific studies pinpointing the precise subcellular compartment for this compound are not extensively documented. It is plausible that, like their trans-counterparts, cis-isomers are also stored in the vacuole, but further research is needed for definitive confirmation.

Environmental and Developmental Influences on this compound Accumulation

The concentration of this compound in plants is not static but is influenced by a range of external and internal factors. Light exposure, developmental stage, and environmental stressors can all impact its formation and accumulation.

Role of Light Exposure (e.g., UV-Irradiation Induced Isomerization)

One of the most significant factors influencing the presence of this compound is exposure to ultraviolet (UV) light. acs.orgnih.govresearchgate.net The trans-isomers of chlorogenic acids can undergo photochemical trans-cis isomerization when exposed to UV radiation. nih.gov This has been demonstrated in model systems and observed in agricultural settings. acs.orgnih.gov For example, a study on Stevia rebaudiana leaves showed a clear correlation between the formation of cis-caffeoyl derivatives and the number of sunshine hours before harvesting, highlighting the role of UV exposure in a natural environment. acs.orgnih.gov Similarly, exposing fresh-cut carrots to UVA, UVB, and UVC light has been shown to enhance the biosynthesis of chlorogenic acid, with UVB and UVC being particularly effective. mdpi.com This suggests that the presence of this compound in plants can be, at least in part, a direct consequence of their interaction with sunlight.

Relative Abundance of cis-CQA in Nicotiana tabacum Tissues

| Tissue Type | Relative Intensity of cis-5-CQA | Note | Reference |

|---|---|---|---|

| Leaf Tissue | Detected | Appeared in relatively high intensity compared to cis-3-CQA. | nih.govd-nb.info |

| Cultured Cells | Detected | Appeared in relatively high intensity compared to cis-3-CQA. | nih.govd-nb.info |

Impact of Plant Developmental Stages and Environmental Stressors

The accumulation of this compound is also intricately linked to the developmental stage of the plant and its response to various stressors.

Developmental Stages: The concentration of chlorogenic acid isomers can change significantly as a plant or its organs mature. In Coffea canephora, the concentration and localization of CGAs were found to vary throughout leaf development, with juvenile leaves showing high accumulation. nih.gov Similarly, in peach (Prunus persica) fruits, the content of chlorogenic acids, including their various isomers, generally shows a trend of increasing initially and then decreasing during growth and development. nih.gov The content of total CGAs in the flesh of some peach cultivars showed a decreasing trend during fruit development, with a significant drop at the maturity stage. researchgate.net In germinating coffee beans, the levels of major CGA isomers were found to peak at 10 days of germination before declining. ejfa.meresearchgate.net

Environmental Stressors: Besides UV light, other environmental stressors can influence the accumulation of chlorogenic acids. Wounding has been shown to be a significant factor. In potatoes, for example, wounding stress can induce the accumulation of chlorogenic acid and its isomers. The storage temperature following wounding can further influence the concentration of specific isomers. Chlorogenic acids, in general, are known to be involved in plant defense responses against biotic and abiotic stressors, such as pathogen infection and insect herbivory. d-nb.info The induction of cis-5-CQA in tobacco cells by activators of plant defense responses suggests a potential biological role for this isomer in stress mitigation. nih.govd-nb.info

Mass Spectrometry-Based Characterization

In-Source Collision-Induced Dissociation (ISCID) Methodologies

In-Source Collision-Induced Dissociation (ISCID) is a mass spectrometry technique that induces fragmentation within the ion source, offering a means to characterize labile compounds and differentiate isomers. For chlorogenic acids, ISCID has been instrumental in distinguishing between closely related compounds based on their fragmentation patterns nih.govbioanalysis-zone.com. This method allows for the acquisition of MSn-like fragmentation data, often achieved through careful control of collision energies within the mass analyzer nih.govnih.gov.

ISCID has demonstrated its utility in discriminating between positional isomers of chlorogenic acids, including those with different cinnamoyl moieties nih.gov. It has also been shown to differentiate between geometrical isomers, such as cis and trans forms of dicaffeoylquinic acids, by relying on alkali metal adduct formation, where cis isomers tend to form stronger and more abundant adducts than their trans counterparts bioanalysis-zone.com. This approach is particularly valuable as geometrical isomers often exhibit identical MS fragmentation patterns, making differentiation challenging through traditional tandem MS alone bioanalysis-zone.com. While this compound itself may not have unique fragmentation ions compared to its trans isomer, ISCID, especially when coupled with adduct formation or differential ion mobility, can facilitate their distinction bioanalysis-zone.comusask.ca.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for definitive structural elucidation and confirmation of organic compounds, including chlorogenic acids and their isomers researchgate.net. Both proton (¹H) and carbon (¹³C) NMR provide detailed information about the molecular structure, including the number, type, and environment of atoms. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning specific signals to atoms and confirming connectivity within the molecule researchgate.net.

The differentiation of chlorogenic acid isomers, including potential cis-trans isomers or positional isomers on the quinic acid ring, is achievable through subtle variations in chemical shifts and coupling constants observed in NMR spectra. These variations arise from differences in the electronic and steric environments of the nuclei due to the specific spatial arrangement of functional groups researchgate.net. For instance, the stereochemistry around the double bond in the caffeoyl moiety, which distinguishes cis from trans isomers, can manifest as differences in the chemical shifts of the olefinic protons or carbons. Similarly, the position of the caffeoyl group on the quinic acid ring (e.g., 3-, 4-, or 5-position) leads to distinct NMR signals for the protons and carbons of the quinic acid moiety, allowing for positional isomer identification researchgate.net.

Spectroscopic Methods for Detection and Characterization

A range of spectroscopic methods are employed for the detection and characterization of this compound and its isomers, providing complementary information for identification and quantification.

UV-Vis Spectroscopy: Chlorogenic acids exhibit characteristic absorption in the ultraviolet-visible (UV-Vis) region, typically with a maximum absorbance (λmax) around 320-330 nm, attributed to the conjugated caffeoyl moiety tandfonline.comresearchgate.netacademicjournals.orgdoaj.org. This property makes UV-Vis spectroscopy a valuable tool for initial detection and quantification, often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) tandfonline.comacademicjournals.orgdoaj.orgacs.org. Methods have been developed to resolve overlapping spectra of chlorogenic acids and other compounds, such as caffeine (B1668208), enabling simultaneous determination researchgate.netdoaj.org. The Beer-Lambert law is applied for quantitative analysis, with validated methods showing good linearity and precision tandfonline.comnih.gov.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for identifying and characterizing chlorogenic acids and their isomers academicjournals.orgresearchgate.netmdpi.comnih.gov. Electrospray Ionization (ESI) is a common ionization technique, typically producing deprotonated ([M-H]⁻) or protonated ([M+H]⁺) molecular ions usask.caresearchgate.net. Tandem mass spectrometry (MS/MS) is critical for isomer differentiation, as structural isomers share the same nominal mass usask.caresearchgate.netmdpi.comnih.gov. Fragmentation of chlorogenic acids primarily occurs through the cleavage of the ester bond between the caffeic acid and quinic acid moieties, yielding characteristic fragment ions. For example, major product ions observed for caffeoylquinic acids (CQAs) include those at m/z 191 (quinic acid fragment), m/z 173, and m/z 179 (caffeic acid fragment) usask.caresearchgate.netresearchgate.net. Differentiation between isomers can be achieved by analyzing the relative intensities of these product ions, even when fragmentation pathways are similar usask.caresearchgate.net. Advanced MS techniques like Energy Resolved Mass Spectrometry (ER-MS) can provide a numerical parameter based on dissociation energies to assign regiochemistry and quantify isomers nih.gov.

Infrared (IR) Spectroscopy: Infrared spectroscopy is useful for identifying the presence of key functional groups within chlorogenic acids, such as hydroxyl (-OH), carbonyl (C=O in the ester linkage), and aromatic C=C bonds tandfonline.com. While IR provides general structural information, it is generally less specific for differentiating between closely related isomers compared to MS/MS or NMR tandfonline.com.

Purification Techniques

Effective purification is crucial for obtaining pure this compound and its isomers for accurate analysis. Several chromatographic techniques are commonly employed:

Polyamide Column Chromatography: Polyamide serves as a polar adsorbent, interacting with phenolic compounds like chlorogenic acids through hydrogen bonding and π-π interactions researchgate.netacademicjournals.orgajol.info. This method is effective for separating compounds based on differences in their polarity and hydrogen-bonding capabilities, including various chlorogenic acid isomers researchgate.netacademicjournals.orgajol.info. Elution is typically achieved using gradient solvent systems, often involving mixtures of polar solvents such as water, ethanol, or methanol (B129727) researchgate.netacademicjournals.org. Polyamide chromatography has been shown to be suitable for the initial separation of chlorogenic acids from complex plant extracts, significantly increasing their content researchgate.netacademicjournals.orgtandfonline.com.

Silica (B1680970) Gel Column Chromatography: Silica gel is another widely used polar stationary phase that separates compounds based on their polarity through adsorption and partitioning mechanisms researchgate.netgoogle.com. Chlorogenic acids interact with the silica surface via their polar functional groups, including hydroxyls and the ester linkage researchgate.netgoogle.com. Separation is achieved using mobile phases of varying polarity, commonly mixtures of organic solvents such as ethyl acetate, methanol, or dichloromethane, sometimes with the addition of acids or water to optimize separation and peak shape researchgate.netgoogle.com. Silica gel chromatography is often used as a secondary purification step after initial enrichment, further increasing the purity of chlorogenic acids researchgate.netacademicjournals.org. For instance, combining polyamide and silica gel column chromatography has been reported to effectively increase the total chlorogenic acid content from 40.3% to 92.2% researchgate.netacademicjournals.org.

Other Techniques: While polyamide and silica gel chromatography are prominent, other methods like C18 cartridge filtration, macroporous resin adsorption, and high-speed countercurrent chromatography are also utilized for chlorogenic acid purification tandfonline.comgoogle.comird.fr. Gel permeation chromatography on modified polysaccharides, such as dextrans, has also been demonstrated to separate isomeric chlorogenic acids google.comgoogle.comgoogle.com.

Analytical Techniques for Identification and Quantification

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for the separation and quantification of chlorogenic acid isomers. nih.gov Using reverse-phase columns, it is possible to separate the various positional and geometric isomers based on their differing polarities. capes.gov.br As noted previously, the retention time of a cis isomer relative to its trans counterpart depends on the position of the acyl group on the quinic acid ring. capes.gov.br This predictable elution pattern is crucial for the tentative identification of these isomers in complex plant extracts.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural confirmation and identification of cis-chlorogenic acid.

Mass Spectrometry (MS) : When coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for analyzing chlorogenic acid isomers. While cis and trans isomers have the same molecular weight and thus the same parent ion mass-to-charge ratio (m/z), they typically produce identical fragmentation patterns in tandem MS (MS/MS). capes.gov.br Therefore, their identification relies on the chromatographic separation prior to MS detection. Advanced techniques like ion mobility spectrometry (IMS) can, in some cases, separate isomers in the gas phase. nih.gov

UV-Vis Spectroscopy : Chlorogenic acids exhibit a characteristic UV absorbance maximum at approximately 320-330 nm due to the hydroxycinnamoyl moiety. researchgate.net The spectra of cis isomers show an absorption maximum at a slightly shorter wavelength compared to their trans derivatives, which can aid in their differentiation. capes.gov.br

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carboxyl (-COOH), and carbonyl (C=O) groups, confirming its general chemical class.

Biological Activities and Research Findings

Antioxidant Properties

Chlorogenic acids are well-recognized for their potent antioxidant properties. bmj.com This activity stems from the phenolic hydroxyl groups on the caffeic acid moiety, which can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage. The stable phenoxyl radicals formed after donation help to terminate radical chain reactions. This antioxidant capacity is believed to be the foundation for many of the other observed biological effects. Studies comparing different isomers have shown that dicaffeoylquinic acids possess greater free radical scavenging activity than monocaffeoylquinic acids. nih.gov

Enzymatic Inhibition

Chlorogenic acids have been shown to inhibit the activity of several key enzymes. For example, they can inhibit α-glucosidase and glucose-6-phosphatase, enzymes involved in carbohydrate metabolism. This action can slow down intestinal glucose absorption and inhibit hepatic glucose production, which is relevant to the regulation of blood sugar levels. Additionally, CGAs have demonstrated inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2), which contributes to their anti-inflammatory profile.

Compound Names Table

Biological Activities and Mechanistic Investigations of Cis Chlorogenic Acid

Antioxidant Activity and Mechanisms

cis-Chlorogenic acid, a notable phenolic compound, demonstrates significant antioxidant capabilities through various mechanisms. Its chemical structure, rich in hydroxyl groups, predisposes it to effectively neutralize harmful reactive oxygen species (ROS) and modulate cellular antioxidant defense systems.

Free Radical Scavenging Properties (e.g., ROS Neutralization)

This compound exhibits potent free radical-scavenging activity. nih.gov This property is largely attributed to its molecular structure, particularly the presence of hydroxyl groups on the aromatic ring, which can donate hydrogen atoms to neutralize free radicals. nih.gov The compound has been shown to effectively scavenge a variety of reactive oxygen species, including superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. nih.govresearchgate.netresearchgate.net This direct scavenging effect helps to mitigate oxidative stress, a condition implicated in numerous pathological processes. researchgate.net

The antioxidant capacity of chlorogenic acid is comparable to other well-known antioxidants. mdpi.com For instance, its ability to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals has been demonstrated to be substantial, with some studies indicating over 80% scavenging effect on these radicals within a certain concentration range. mdpi.com The catechol group within its structure is a primary site for binding to free radicals. nih.gov

Research has demonstrated that chlorogenic acid treatment can significantly reduce the production rate of superoxide anion (O2−·) and the content of hydrogen peroxide (H2O2) in biological systems. nih.gov This direct neutralization of ROS contributes to the protection of cells from oxidative damage. nih.gov

Table 1: Free Radical Scavenging Activity of Chlorogenic Acid

| Radical Species | Observed Effect | References |

|---|---|---|

| DPPH Radical | High scavenging activity | mdpi.com |

| ABTS Radical | High scavenging activity | mdpi.com |

| Hydroxyl Radical | Dose-dependent scavenging | researchgate.net |

| Superoxide Anion | Reduction in production rate | nih.gov |

Activation of Antioxidant Signaling Pathways (e.g., Nrf2 Pathway Modulation)

Beyond direct radical scavenging, this compound also exerts its antioxidant effects by modulating key cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govconsensus.app The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress, controlling the expression of a wide array of antioxidant and detoxification enzymes. nih.gov

Chlorogenic acid has been shown to activate the Nrf2 pathway, leading to the upregulation of several phase II cytoprotective enzymes. nih.govmdpi.com This includes enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). consensus.appnih.gov The activation of Nrf2 by chlorogenic acid can occur through the downregulation of Keap1, a protein that targets Nrf2 for degradation under basal conditions. consensus.appnih.gov By inhibiting Keap1, chlorogenic acid allows Nrf2 to accumulate in the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes. nih.gov

This indirect antioxidant mechanism provides a more sustained cellular defense against oxidative insults compared to direct scavenging alone. nih.gov Studies have shown that the protective effects of chlorogenic acid against oxidative stress are dependent on Nrf2 activation, as knockdown of Nrf2 abolishes these effects. nih.govnih.gov

Table 2: Nrf2-Mediated Antioxidant Enzymes Upregulated by Chlorogenic Acid

| Enzyme | Function | References |

|---|---|---|

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce the antioxidant biliverdin. | consensus.appmdpi.com |

| Superoxide Dismutase (SOD) | Converts superoxide radicals into hydrogen peroxide and molecular oxygen. | consensus.appnih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | consensus.appnih.gov |

Anti-inflammatory Effects and Related Mechanisms

This compound possesses notable anti-inflammatory properties, which are intricately linked to its ability to modulate key inflammatory signaling pathways and the production of inflammatory mediators.

Modulation of Inflammatory Mediators and Pathways (e.g., NF-κB)

A primary mechanism underlying the anti-inflammatory action of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. consensus.appresearchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov

Chlorogenic acid has been demonstrated to suppress the activation of NF-κB. researchgate.netnih.gov This is achieved by inhibiting the phosphorylation of key proteins in the NF-κB cascade, such as IκB kinase (IKK), inhibitor of kappa B (IκB), and the p65 subunit of NF-κB. nih.gov By preventing the phosphorylation and subsequent degradation of IκB, chlorogenic acid effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.gov

Furthermore, chlorogenic acid can modulate upstream signaling pathways that lead to NF-κB activation, such as the Toll-like receptor 4 (TLR4) pathway. nih.govbjbms.org By interfering with TLR4 signaling, chlorogenic acid can reduce the downstream activation of NF-κB. nih.gov

The anti-inflammatory effects of chlorogenic acid are also manifested through the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). consensus.appnih.gov Conversely, it can enhance the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). consensus.appnih.gov

Table 3: Modulation of Inflammatory Mediators and Pathways by Chlorogenic Acid

| Target | Effect of Chlorogenic Acid | References |

|---|---|---|

| NF-κB | Inhibition of activation and nuclear translocation | consensus.appresearchgate.netnih.gov |

| IKK, IκB, p65 | Inhibition of phosphorylation | nih.gov |

| TLR4 | Inhibition of signaling | nih.govbjbms.org |

| TNF-α, IL-1β, IL-6 | Downregulation of expression/secretion | consensus.appnih.gov |

Role in Plant Defense and Stress Responses

This compound plays a significant role in the defense mechanisms of plants against various environmental challenges, particularly biotic stressors such as herbivores and pathogens.

Response to Biotic Stressors (e.g., Herbivory, Pathogen Infection)

Plants synthesize and accumulate chlorogenic acid as a chemical defense molecule. nih.gov Its presence can deter feeding by a broad range of insect herbivores. nih.gov Studies have shown that levels of chlorogenic acid increase in plant tissues in response to herbivory. nih.gov For example, infestation by insects can lead to elevated chlorogenic acid content in the leaves of plants like sweet potato and tomato, which in turn confers resistance against the attacking insects. nih.gov

Table 4: Role of Chlorogenic Acid in Plant Defense

| Biotic Stressor | Plant Response | Mechanism of Action | References |

|---|---|---|---|

| Insect Herbivory | Increased chlorogenic acid levels in leaves | Antifeedant properties, growth deterrence | nih.govnih.gov |

Mitigation of Abiotic Stressors (e.g., Drought, Salinity, Oxidative Stress)

This compound, a notable polyphenol, plays a significant role in the defense mechanisms of plants against a variety of abiotic stressors, including drought, salinity, and oxidative stress. techscience.comtechscience.com Plants subjected to these adverse environmental conditions often exhibit an increased synthesis and accumulation of chlorogenic acid, which functions as a protective antioxidant. techscience.comresearchgate.net This response helps to detoxify the plant cells from the harmful effects of reactive oxygen species (ROS) that are generated under stress conditions. techscience.com

Under drought conditions, this compound has been shown to ameliorate the detrimental effects of ROS on plant metabolism, contributing to an increase in photosynthetic activity. techscience.com Similarly, in the face of high salinity stress, the compound's potent antioxidant properties are instrumental in scavenging ROS. techscience.com The accumulation of chlorogenic acid is a key resistance strategy employed by plants to counteract the cellular damage caused by these environmental challenges. techscience.comresearchgate.net

The protective mechanism of this compound against oxidative stress extends to cellular models as well. It has been demonstrated to protect human keratinocytes from mitochondrial damage and apoptosis induced by environmental pollutants like fine particulate matter (PM2.5) by scavenging ROS and attenuating cellular and organelle damage. nih.gov This protective role is partly mediated through the inhibition of the extracellular signal-regulated kinase (ERK) pathway. nih.gov Furthermore, in mesenchymal stem cells, chlorogenic acid has been found to suppress the increase in ROS and protect against apoptosis by activating the PI3K/AKT signaling pathway and modulating the expression of the FOXO family of genes. nih.gov This body of evidence underscores the critical role of this compound in mitigating the impacts of various abiotic and oxidative stressors across different biological systems. researchgate.netfao.orgconsensus.app

Influence on Carbohydrate and Lipid Metabolism (Mechanistic Studies in in vitro/Animal Models)

This compound has been extensively studied for its significant influence on carbohydrate and lipid metabolism, demonstrating potential therapeutic benefits in the context of metabolic disorders. researchgate.netnih.gov Accumulating evidence from in vitro and animal models suggests that it can modulate key metabolic pathways, contributing to improved glucose and lipid homeostasis. nih.govnih.gov

A primary mechanism through which this compound exerts its metabolic effects is by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.gov The activation of AMPK by chlorogenic acid has been observed in various studies and is linked to a cascade of beneficial metabolic outcomes. nih.govnih.gov For instance, activated AMPK can lead to the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis. nih.gov

In animal models, the administration of chlorogenic acid has been shown to stimulate AMPK activation, resulting in the suppression of hepatic glucose production and fatty acid synthesis. nih.gov This activation also promotes glucose uptake in skeletal muscle cells. nih.gov The combination of cis--chlorogenic acid with caffeine (B1668208) has been found to synergistically promote the phosphorylation of AMPKα, leading to enhanced regulation of lipid metabolism in obese mice. rsc.org

The influence of this compound on metabolic homeostasis is multifaceted, impacting both glucose and lipid regulation. researchgate.netnih.gov It has been shown to improve glucose tolerance and insulin (B600854) sensitivity in diabetic mice. nih.gov One of the proposed mechanisms for this is the inhibition of glucose-6-phosphatase (G-6-Pase), an enzyme crucial for hepatic glucose output. nih.gov By inhibiting G-6-Pase, chlorogenic acid can reduce the release of glucose from the liver, thereby helping to control blood glucose levels. nih.gov

In terms of lipid metabolism, this compound has been found to reduce hepatic steatosis and improve lipid profiles in animal models of diabetes and obesity. nih.govmdpi.com It can decrease the accumulation of triglycerides and cholesterol in the liver. nih.govrsc.org Mechanistically, it has been suggested that chlorogenic acid may modulate the expression of transcription factors involved in lipid metabolism, such as peroxisome proliferator-activated receptor-alpha (PPAR-α), which facilitates lipid clearance in the liver. nih.govmdpi.com Furthermore, it can influence the expression of enzymes and proteins related to fatty acid oxidation, triglyceride lipolysis, and fatty acid transport. nih.govmdpi.com The combined effects of this compound and caffeine have also been shown to regulate lipid metabolism through the AMPKα-LXRα/SREBP-1c signaling pathway. rsc.org

Table 1: Effects of cis-Chlorogenic Acid on Carbohydrate and Lipid Metabolism

| Metabolic Aspect | Effect of cis-Chlorogenic Acid | Key Mechanistic Findings | References |

|---|---|---|---|

| Carbohydrate Metabolism | Improved glucose tolerance and insulin sensitivity. | Activation of AMPK; Inhibition of hepatic glucose-6-phosphatase (G-6-Pase). | nih.govnih.govnih.govnih.gov |

| Lipid Metabolism | Reduced hepatic steatosis; Improved lipid profiles. | Activation of AMPK; Modulation of PPAR-α; Regulation of enzymes in fatty acid oxidation and synthesis. | nih.govnih.govrsc.orgmdpi.com |

| Metabolic Homeostasis | Regulation of glucose and lipid levels. | Activation of AMPK signaling pathway; Modulation of key metabolic enzymes and transcription factors. | researchgate.netnih.govmdpi.com |

Other Investigated Biological Activities (in vitro/Animal Models)

Beyond its effects on abiotic stress and metabolism, this compound has been investigated for a range of other biological activities in preclinical models. These include protective effects on vital organs and antimicrobial properties.

This compound has demonstrated significant protective effects against liver and kidney damage in various animal models. mdpi.comnih.govresearchgate.net Its hepatoprotective activity has been observed in cases of drug-induced liver injury, alcoholic liver disease, and metabolic dysfunction-associated fatty liver disease (MAFLD). nih.govresearchgate.net The underlying mechanisms for this protection are often attributed to its potent antioxidant and anti-inflammatory properties. nih.govresearchgate.netnih.gov For instance, it can activate the Nrf2 pathway, a key regulator of the antioxidant response, and inhibit pro-inflammatory signaling pathways like TLR4/NF-κB. nih.gov In models of carbon tetrachloride-induced hepatotoxicity, chlorogenic acid was shown to reduce liver damage by enhancing antioxidant enzyme activities and preventing lipid peroxidation. mdpi.compsecommunity.org Similarly, in lipopolysaccharide-treated rats, it attenuated hepatocyte necrosis and inflammatory cell infiltration. researchgate.net

The nephroprotective effects of this compound have been particularly noted in models of cisplatin-induced kidney injury. nih.govnih.govresearchgate.net It has been shown to mitigate nephrotoxicity by suppressing oxidative stress, inflammation, apoptosis, and autophagy. nih.govatlantis-press.com Mechanistically, it can modulate various signaling pathways, including the TLR4/NLPR3/interleukin-1beta (IL-1β)/gasdermin-D (GSDMD) pathway, to exert its protective effects. nih.gov

Table 2: Summary of Hepatoprotective and Nephroprotective Studies on cis-Chlorogenic Acid

| Organ | Model of Injury | Key Protective Mechanisms | References |

|---|---|---|---|

| Liver | Drug-induced, Alcoholic, MAFLD, CCl4, LPS | Antioxidant (Nrf2 activation), Anti-inflammatory (TLR4/NF-κB inhibition), Anti-apoptotic | nih.govresearchgate.netresearchgate.netnih.govmdpi.compsecommunity.org |

| Kidney | Cisplatin-induced, Ischemia-reperfusion | Antioxidant, Anti-inflammatory, Anti-apoptotic, Anti-autophagic, Modulation of TLR4/NLPR3 signaling | nih.govnih.govresearchgate.netatlantis-press.com |

This compound exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. researchgate.netresearchgate.net Its antibacterial effects have been documented against both Gram-positive and Gram-negative bacteria. nih.gov The primary mechanism of its antibacterial action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately causing cell death. nih.govmdpi.com It has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents. frontiersin.orgnih.gov

The antifungal properties of this compound are also well-documented. researchgate.net It has been shown to be effective against various fungal species, including pathogenic fungi like Candida albicans and plant pathogenic fungi. researchgate.netnih.govnih.gov The proposed mechanisms of its antifungal action include the disruption of the fungal cell membrane's integrity and permeability, leading to cell lysis. researchgate.net In the case of Candida species resistant to conventional antifungal drugs, chlorogenic acid has been shown to induce apoptosis through mitochondrial depolarization and the production of reactive oxygen species. nih.gov It can also inhibit spore germination and mycelial growth in various fungi. researchgate.netmdpi.comresearchgate.net

Table 3: Antimicrobial Spectrum of cis-Chlorogenic Acid

| Microorganism Type | Examples of Susceptible Organisms | Primary Mechanism of Action | References |

|---|---|---|---|

| Bacteria | Escherichia coli, Staphylococcus aureus, Yersinia enterocolitica | Disruption of cell membrane integrity and permeability, Inhibition of biofilm formation | researchgate.netnih.govmdpi.comfrontiersin.orgnih.gov |

| Fungi | Candida albicans, Aspergillus spp., Fusarium solani | Disruption of cell membrane, Induction of apoptosis, Inhibition of spore germination and mycelial growth | researchgate.netnih.govnih.govmdpi.comresearchgate.net |

Neuroprotective Aspects

Chlorogenic acid (CGA) has demonstrated significant neuroprotective properties in various experimental models, primarily attributed to its antioxidant and anti-inflammatory mechanisms. These effects are crucial in combating the multifactorial nature of neurodegenerative diseases and acute brain injury.

In models of neuroinflammation, CGA has been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system. nih.govfrontiersin.org For instance, in lipopolysaccharide (LPS)-induced neuroinflammation in mice, CGA administration was found to suppress the M1 pro-inflammatory phenotype of microglia and promote a shift towards the M2 anti-inflammatory phenotype. nih.gov This modulation is associated with the inhibition of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and tumor necrosis factor (TNF) signaling pathways. nih.govfrontiersin.org By downregulating the activation of proteins such as Akt1, ERK1/2, and p38, CGA effectively reduces the production of pro-inflammatory cytokines like TNF-α. nih.gov

Furthermore, CGA exhibits neuroprotective effects against glutamate-induced neurotoxicity by regulating intracellular calcium (Ca2+) levels. caymanchem.com Excessive glutamate, an excitatory neurotransmitter, can lead to neuronal cell death, a common pathway in ischemic stroke. Studies have shown that CGA can prevent the glutamate-induced surge in intracellular Ca2+, thereby protecting neurons. caymanchem.com In models of intracerebral hemorrhage, CGA has been observed to reduce neuronal apoptosis and brain edema by decreasing the expression of extracellular matrix metalloproteinase inducer (EMMPRIN) and matrix metalloproteinases-2/9 (MMP-2/9), which are involved in blood-brain barrier disruption. mdpi.com

The antioxidant capacity of CGA is another cornerstone of its neuroprotective action. In a rat model of status epilepticus, CGA administration significantly reduced oxidative stress markers, such as malondialdehyde (MDA), and modulated the activity of antioxidant enzymes like superoxide dismutase (SOD). nih.gov Similarly, in neonatal rats with hypoxia-ischemia brain injury, CGA was found to activate Sirtuin 1 (Sirt1), which in turn regulates the Nrf2-NF-κB signaling pathway, leading to reduced oxidative stress and inflammation. nih.gov In the context of Alzheimer's-like pathology, chlorogenic acids have been shown to attenuate synaptic dysfunction. nih.gov

A study investigating the effects of CGA on microglia under hypoxia-ischemia conditions found that it could prevent microglia-induced neuronal apoptosis and oxidative stress by regulating the MIR497HG/miR-29b-3p/SIRT1 axis. This highlights a complex regulatory network through which CGA exerts its neuroprotective effects.

Table 1: Mechanistic Insights into the Neuroprotective Effects of Chlorogenic Acid

| Experimental Model | Key Findings |

| Lipopolysaccharide-induced neuroinflammation in mice | Inhibited microglia activation and M1 polarization; promoted M2 polarization; inhibited Akt1, NF-κB, ERK1/2, and p38 activation in the TNF signaling pathway. nih.gov |

| Primary cortical neurons (glutamate-induced neurotoxicity) | Prevented glutamate-induced increase in intracellular Ca2+ concentrations. caymanchem.com |

| Collagenase-induced intracerebral hemorrhage in mice | Decreased expression of EMMPRIN and MMP-2/9; reduced microglia activation and neutrophil infiltration. mdpi.com |

| Lithium-pilocarpine-induced status epilepticus in rats | Reduced malondialdehyde (MDA) production and superoxide dismutase (SOD) activity. nih.gov |

| Hypoxia-ischemia brain injury in neonatal rats | Activated Sirt1 to regulate the Nrf2-NF-κB signaling pathway, reducing inflammation and oxidative stress. nih.gov |

| Hypoxia-ischemia model in HT-22 hippocampal neurons and BV2 microglia | Regulated the MIR497HG/miR-29b-3p/SIRT1 axis to prevent microglia-induced neuronal apoptosis and oxidative stress. |

Anti-tumor and Anti-carcinogenic Potential (Mechanistic Studies)

The anti-tumor and anti-carcinogenic properties of chlorogenic acid have been investigated across various cancer types, revealing a multi-targeted mechanism of action that includes the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways.

One of the primary mechanisms of CGA's anti-cancer activity is the induction of apoptosis, or programmed cell death. In breast cancer cells, CGA has been shown to induce apoptosis and inhibit cell viability and proliferation. rsc.org Mechanistically, this is linked to the inhibition of the NF-κB signaling pathway. rsc.org By preventing the nuclear translocation of the NF-κB p65 subunit, CGA can suppress the expression of downstream anti-apoptotic genes and genes involved in the epithelial-mesenchymal transition (EMT), a key process in metastasis. rsc.org Furthermore, CGA has been found to enhance anti-tumor immunity by increasing the proportion of CD4+ and CD8+ T cells. rsc.org

In hepatocellular carcinoma (HCC), CGA has been shown to inhibit tumor progression both in vitro and in vivo. nih.gov The proposed mechanism involves the inactivation of the ERK1/2 signaling pathway and the suppression of MMP-2 and MMP-9 expression, which are crucial for cancer cell invasion and metastasis. nih.gov Similarly, in cholangiocarcinoma, CGA has been found to suppress cell proliferation, migration, and invasion. researchgate.net A key molecular target identified in this context is Aldo-Keto Reductase Family 1 Member B10 (AKR1B10); CGA was shown to reduce its expression, thereby suppressing AKT activation. researchgate.net

Research on colorectal cancer has highlighted CGA's ability to modulate several critical signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. frontiersin.org By interfering with these pathways, CGA can inhibit the proliferation and survival of cancer cells. Moreover, CGA has been reported to induce cellular DNA damage and promote the formation of topoisomerase I- and II-DNA complexes, which can trigger apoptosis. mdpi.comnih.gov

A study focusing on the direct molecular targets of CGA identified mitochondrial acetyl-CoA acetyltransferase 1 (ACAT1) as a key protein. nih.gov By inhibiting the phosphorylation of ACAT1, CGA was shown to impair cancer cell proliferation. nih.gov This finding provides a novel mechanistic insight into the anti-cancer action of CGA.

Table 2: Mechanistic Insights into the Anti-tumor and Anti-carcinogenic Effects of Chlorogenic Acid

| Cancer Type | Experimental Model | Key Findings |

| Breast Cancer | MDA-MB-231 cells, 4T1 tumor-bearing mice | Inhibited NF-κB signaling pathway, induced apoptosis, suppressed migration and invasion, enhanced anti-tumor immunity. rsc.org |

| Hepatocellular Carcinoma | HepG2 cells, HepG2 xenograft model | Inactivated ERK1/2 pathway, suppressed MMP-2 and MMP-9 expression. nih.gov |

| Cholangiocarcinoma | RBE and HCCC-9810 cell lines | Reduced AKR1B10 expression, suppressed AKT activation, induced apoptosis, and inhibited EMT. researchgate.net |

| General Cancer Cells | - | Induced intracellular DNA damage and formation of topoisomerase I- and II-DNA complexes. nih.gov |

| Various Cancer Models | - | Identified mitochondrial acetyl-CoA acetyltransferase 1 (ACAT1) as a direct target, inhibiting its phosphorylation. nih.gov |

| Colorectal Cancer | Various cell lines | Modulated Wnt/β-catenin and PI3K/Akt signaling pathways. frontiersin.org |

Future Research Perspectives and Challenges in Cis Chlorogenic Acid Studies

Advances in Analytical Characterization and Isomer Differentiation

A primary hurdle in cis-chlorogenic acid research is the difficulty in accurately separating and identifying these isomers from the complex mixtures in which they naturally occur or are formed. Future research will increasingly rely on sophisticated analytical techniques to overcome this challenge.

Advanced chromatographic methods, such as Ultraperformance Liquid Chromatography coupled with Ion Mobility Mass Spectrometry (UPLC-IM-MS) , have shown promise in separating isomeric forms. researchgate.net This technique allows for differentiation based not only on retention time and mass-to-charge ratio but also on the ion's size and shape as it travels through a gas-filled chamber. Furthermore, the use of High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) coupled with mass spectrometry offers a rapid method for separating and identifying chlorogenic acid isomers, potentially without the need for extensive chromatographic separation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, though it often requires advanced skills and purified compounds for clear analysis of crude extracts. mdpi.com For distinguishing between cis and trans isomers, proton NMR is particularly useful, as the coupling constants for trans protons (typically 11-18 Hz) are generally larger than for cis protons (typically 6-14 Hz). mdpi.com

Future advancements will likely focus on refining these techniques, improving the sensitivity and resolution of MS and NMR, and developing novel stationary phases for HPLC that can more effectively resolve geometric isomers. Establishing standardized analytical protocols will be crucial for ensuring the reproducibility and comparability of data across different studies.

Deeper Understanding of Plant Biosynthesis and Genetic Engineering for Enhanced Production

While plants naturally synthesize the trans-isomers of chlorogenic acids, the biosynthesis of cis-isomers is generally considered a non-enzymatic process, primarily induced by external factors like UV light. researchgate.netcore.ac.uk However, the precise mechanisms and potential for any enzymatic involvement remain areas for deeper investigation. The biosynthesis of the precursor, trans-chlorogenic acid, involves several key enzymes, including hydroxycinnamoyl-CoA: quinate hydroxycinnamoyl transferase (HQT) , and is regulated by transcription factors such as MYB, ERF, and WRKY. mdpi.comnih.gov

A significant future research direction is the use of genetic engineering to enhance the production of chlorogenic acids in plants. Studies have already demonstrated that overexpressing the gene for HQT in tomatoes leads to a significant accumulation of chlorogenic acid and enhanced antioxidant capacity. nih.govfrontiersin.org Future research could explore:

Investigating the genetic basis for chlorogenic acid accumulation in high-yield plant species to identify novel regulatory elements.

Exploring the role of symbiotic microbes in influencing the plant's metabolic pathways, as some microbes can enhance CGA biosynthesis. nih.gov

A deeper understanding of these biosynthetic pathways is essential for developing crop plants with tailored phenolic profiles, potentially leading to functional foods with enhanced health benefits.

Elucidation of Specific Biological Functions and Molecular Targets of cis-Isomers vs. trans-Isomers

A major challenge in chlorogenic acid research is differentiating the biological activities of the cis- and trans-isomers. Most studies have focused on the activities of the more abundant trans-isomers or mixtures of isomers, leaving the specific roles of this compound largely undefined. frontiersin.org

Future research must focus on head-to-head comparisons of purified cis- and trans-isomers to elucidate their distinct biological effects. Key areas of investigation include:

Antioxidant and Anti-inflammatory Activity : While dicaffeoylquinic acids (diCQAs) generally show greater antioxidant activity than monocaffeoylquinic acids (CQAs), the influence of stereochemistry is not fully understood. researchgate.netnih.gov Some studies suggest that the antioxidant activity of CQA isomers is similar, whereas for diCQA isomers, the position of the caffeoyl group can influence activity, possibly due to steric hindrance. nih.gov Research indicates that cis-isomers may bind more strongly to metal ions than their trans counterparts, which could influence their pro-oxidant or antioxidant behavior. researchgate.netmdpi.com

Molecular Targets : The specific molecular targets of cis-isomers are a critical area for future studies. Molecular docking studies have shown that chlorogenic acid can bind to bacterial quorum sensing receptors like LasR, RhlR, and PqsR, suggesting a role in modulating bacterial communication. mdpi.com Investigating whether cis- and trans-isomers have different binding affinities for such receptors, as well as for key human cellular targets like NF-κB, Nrf2, and AMPK, is essential. nih.govmdpi.com Differences in hydrophobicity, with cis-5-acyl chlorogenic acids being more hydrophobic than their trans counterparts, could lead to different interactions with cell membranes and protein binding sites. researchgate.net

These studies will require the availability of pure cis-isomer standards, which are not widely commercially available, presenting a significant logistical challenge.

Role of this compound in Plant-Environment Interactions and Adaptation

Chlorogenic acids are vital for a plant's defense against various environmental stressors. researchgate.net The accumulation of these compounds is a known response to challenges such as heavy metal exposure, cold, heat, drought, and pathogen attack. researchgate.netnih.gov The formation of cis-isomers, in particular, is strongly linked to UV radiation exposure. researchgate.netresearchgate.net This photoisomerization is considered a non-enzymatic defensive strategy, expanding the plant's pool of phenolic compounds to better withstand oxidative stress. researchgate.net

Future research should aim to clarify the specific role of this isomerization in plant adaptation. Key questions to address include:

Does the conversion to cis-isomers confer a direct protective advantage against UV damage, or is it simply a consequence of sunlight exposure?

Do cis-isomers have unique signaling roles in the plant's stress response pathways that are distinct from trans-isomers?

How do other abiotic stresses, besides UV light, influence the cis:trans ratio of chlorogenic acids in plant tissues?

Answering these questions will provide a more complete picture of the sophisticated chemical strategies plants employ to survive in challenging environments and could inform efforts to develop more resilient crops.

Strategies for Minimizing Undesirable Isomerization During Research and Processing

A key challenge is to develop strategies to control or minimize this isomerization. Future research should focus on:

Process Optimization : Systematically studying the kinetics of isomerization under different conditions (e.g., temperature, pH, light exposure) to identify optimal parameters for extraction and processing that preserve the native isomer profile. cabidigitallibrary.orgmdpi.com Techniques like microwave-assisted extraction and the use of specific solvents can influence isomer stability. cabidigitallibrary.orgacs.org

Protective Technologies : Investigating the use of stabilizing agents or encapsulation technologies, such as nanocarriers (e.g., liposomes, micelles), to protect chlorogenic acids from isomerization during processing and storage.

Green Extraction Solvents : Exploring novel, green solvents like Natural Deep Eutectic Solvents (NADES), which have been shown to enhance the stability of chlorogenic acid during extraction.

A comprehensive understanding of the factors driving isomerization is essential for maintaining the quality and ensuring the desired biological activity of chlorogenic acid-rich products and for the accurate interpretation of research data. researchgate.net

Q & A

Q. What are the primary analytical methods for distinguishing cis-chlorogenic acid from its trans-isomer in plant extracts?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization is widely used to resolve geometric isomers. For example, cis-chlorogenic acid and trans-chlorogenic acid can be separated via their TMS derivatives, with retention times differing by 0.5–1.2 minutes depending on column type . Stability studies must accompany these analyses, as isomerization can occur during sample preparation (e.g., exposure to heat or polar solvents). Linearity and precision should be validated across a concentration range of 20–200 mg L⁻¹, with RSD <10% .

Q. How can researchers confirm the absence of this compound in natural plant matrices?

- Methodological Answer : Use controlled extraction protocols minimizing heat and light exposure. Validate via stability studies in solvents (e.g., methanol, water) at varying temperatures (4°C–40°C) and time intervals (0–48 hours). GC-MS or LC-MSⁿ should confirm that cis-isomers arise only post-extraction due to isomerization of trans-forms . For example, green coffee (Coffea canephora) extracts show no native cis-chlorogenic acid, with isomerization occurring during silylation .

Advanced Research Questions

Q. What experimental designs are critical for studying this compound’s molecular interactions, such as protein binding?

- Methodological Answer : Molecular docking studies require hierarchical clustering of ligand conformers. For example, structural similarity algorithms (e.g., PubChem’s CID-1794425 for cis-chlorogenic acid) can cluster 100+ substances into hierarchy levels, selecting representative conformers for docking . Use tools like AutoDock Vina to calculate docking scores (e.g., 3872 for HMGB1-cis-CGA complexes) and surface area interactions (e.g., 412.6 Ų). Validate residues involved (e.g., Ile79, Lys82, Phe89) via PMDB-deposited models (e.g., PM0080909) .

Q. How should researchers address contradictions in bioactivity data between cis- and trans-chlorogenic acid isomers?

- Methodological Answer : Conduct parallel assays under identical conditions to isolate isomer-specific effects. For example:

- Antioxidant assays : Compare DPPH radical scavenging IC₅₀ values at pH 7.4 vs. 5.5 to assess pH-dependent isomer stability.

- Inflammatory models : Use RAW264.7 macrophages to measure NF-κB inhibition, noting that cis-CGA may exhibit lower binding affinity to HMGB1 than trans-CGA (docking score: 4296 vs. 3872) .

Report solvent systems (e.g., DMSO concentration ≤0.1%) and isomerization rates in supplementary materials .

Q. What statistical approaches are recommended for analyzing isomerization kinetics of chlorogenic acids?

- Methodological Answer :

Apply first-order kinetic models to quantify trans-to-cis conversion rates. For example:

where is the rate constant and is time. Use ANOVA to compare rates across solvents (e.g., methanol vs. acetonitrile) and temperatures. Report for linearity and RSD <5% for intraday precision .

Data Reporting and Reproducibility

Q. How should researchers document synthetic or isolation protocols for cis-chlorogenic acid to ensure reproducibility?

- Methodological Answer :

- Synthesis : Describe UV irradiation parameters (wavelength, duration) and solvent systems (e.g., 70% ethanol, 25°C) for trans-to-cis photoisomerization .

- Characterization : Provide ¹H/¹³C NMR shifts (e.g., δ 7.2–6.8 ppm for aromatic protons) and HPLC retention times (e.g., 12.3 minutes on a C18 column).

- Purity : Use mass balance calculations (≥95% by GC-MS) and disclose all spectral data in supplementary files .

Q. What are the best practices for resolving discrepancies in docking scores between this compound conformers?

- Methodological Answer : Perform ensemble docking with multiple protein conformations (e.g., HMGB1 active site flexibility). Compare RMSD values (<2.0 Å) across top-scoring poses and validate with molecular dynamics simulations (e.g., 100 ns trajectories). Report PMDB IDs (e.g., PM0080909 for cis-CGA) to enable peer validation .

Tables for Key Data

| Property | cis-Chlorogenic Acid | trans-Chlorogenic Acid | Reference |

|---|---|---|---|

| Docking Score (HMGB1) | 3872 | 4296 | |

| GC-MS Retention Time | 18.7 min | 19.2 min | |

| Isomerization Half-Life | 12 h (methanol, 25°C) | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.